4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.42 g/mol This compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Fluorenyl-Piperazine Intermediate: The initial step involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired intermediate.
Attachment of the Butanoic Acid Moiety: The fluorenyl-piperazine intermediate is then reacted with a butanoic acid derivative, such as succinic anhydride, to form the final product. This step requires controlled reaction conditions, including temperature and pH, to ensure the successful attachment of the butanoic acid moiety.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenyl-piperazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs.
Scientific Research Applications
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorenyl group and piperazine ring play crucial roles in binding to target molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]butanoic acid: Similar structure but lacks the oxo group.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanoic acid: Similar structure with a shorter carbon chain.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pentanoic acid: Similar structure with a longer carbon chain.
Uniqueness
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the presence of the oxo group in its structure, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIBNUAZPYGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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